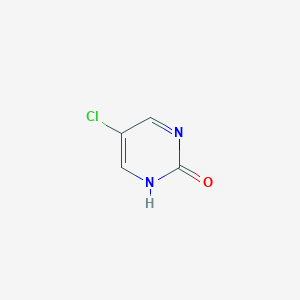

5-Chloro-2-hydroxypyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-2H,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSYCDVQABSEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068947 | |

| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54326-16-8 | |

| Record name | 5-Chloro-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54326-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloropyrimidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054326168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Pyrimidinone, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2-hydroxypyrimidine, a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document details a reliable synthetic protocol and outlines the key analytical techniques for the structural elucidation and purity assessment of the compound.

Introduction

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure incorporates a reactive chlorine atom and a hydroxyl group on the pyrimidine ring, making it a versatile intermediate for the synthesis of a wide range of more complex molecules.[1] The pyrimidine scaffold is a core component of numerous therapeutic agents, and the introduction of a chloro substituent can modulate the compound's physicochemical properties and biological activity. This guide presents a detailed methodology for the synthesis of this compound and a thorough description of its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃ClN₂O | [2][3] |

| Molecular Weight | 130.53 g/mol | [2][3] |

| Appearance | Off-white to pale yellow solid | [2][4] |

| Melting Point | 237-238 °C (decomposes) | |

| CAS Number | 54326-16-8 | [1][3] |

| pKa | 7.62 ± 0.10 (Predicted) | [4] |

| Solubility | Sparingly soluble in water | [4] |

Synthesis of this compound

The recommended synthetic route for this compound is the direct chlorination of 2-hydroxypyrimidine using N-chlorosuccinimide (NCS) as the chlorinating agent. This method is advantageous due to its relatively mild reaction conditions and good yields.

Synthesis Pathway

The synthesis proceeds via an electrophilic substitution reaction on the pyrimidine ring.

Experimental Protocol

Materials:

-

2-Hydroxypyrimidine

-

N-Chlorosuccinimide (NCS)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxypyrimidine in a mixture of glacial acetic acid and dichloromethane.

-

Addition of NCS: To the stirred solution, add N-chlorosuccinimide portion-wise at room temperature. An inert atmosphere is recommended.[3]

-

Reaction Conditions: The reaction mixture is then heated. The temperature can range from room temperature (20 °C) up to 120 °C, although milder heating is generally sufficient.[3] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is obtained after evaporation of the solvent. Further purification can be achieved by recrystallization from an appropriate solvent system to yield this compound as an off-white to pale yellow solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the key analytical techniques and expected results.

Characterization Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxypyrimidine is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring both a chloro and a hydroxy functional group, imparts a unique reactivity profile that makes it a valuable building block for developing biologically active molecules, including antiviral and anticancer agents.[2] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a discussion of its significant tautomeric nature. All quantitative data is presented in a structured format to facilitate analysis and application in research and development settings.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

Tautomerism: A Critical Consideration

A key feature of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium between the aromatic hydroxy form (enol) and the non-aromatic pyrimidinone form (keto). For this compound, this equilibrium is with 5-Chloro-2(1H)-pyrimidinone. The keto form is generally the more stable and predominant tautomer in most conditions. This is crucial for understanding its reactivity, hydrogen bonding capabilities, and spectroscopic data.

Caption: Tautomeric equilibrium of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃ClN₂O | [1][2][3][4] |

| Molecular Weight | 130.53 g/mol | [2][3][4] |

| Melting Point | 237-238 °C (decomposes) | [5][6] |

| Appearance | Off-white to pale yellow solid/crystals | [1][2][5] |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [5][6] |

| pKa (Predicted) | 7.62 ± 0.10 | [1][5] |

| ACD/LogP (Predicted) | -1.43 | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][2][5] |

Role in Chemical Synthesis

This compound is a versatile building block in organic synthesis.[2] Its primary application is as a precursor for the creation of more complex molecules, particularly in the development of novel pharmaceuticals. For instance, it is used to prepare dimethoxy-pyrrolidylquinazolines, which act as brain-penetrable PDE10A inhibitors, and in the synthesis of platinum(II) hydroxypyrimidinato complexes.[5][7]

Caption: Role as a key intermediate in synthesis.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail standard methodologies for key experimental procedures.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for measuring the partition coefficient (LogP) of a compound.[8]

Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).[8]

Methodology:

-

Preparation: A stock solution of this compound is prepared. A series of vials are prepared containing pre-saturated n-octanol and aqueous buffer.

-

Partitioning: A known amount of the compound is added to each vial. The vials are then agitated (shaken) at a constant temperature until equilibrium is reached.

-

Phase Separation: The vials are centrifuged to ensure complete separation of the n-octanol and aqueous layers.[8]

-

Analysis: An aliquot is carefully removed from each phase. The concentration of the compound in each layer is determined using a validated analytical method, such as HPLC-UV.

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Workflow for LogP determination by the shake-flask method.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values, which impacts its solubility and permeability.[8]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the resulting titration curve.[8]

Methodology:

-

Calibration: The pH meter is calibrated using standard buffer solutions.[8]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a water-cosolvent system due to its limited aqueous solubility.

-

Titration: The solution is titrated by adding small, precise volumes of a standardized titrant (e.g., NaOH or HCl). The pH is recorded after each addition, allowing the reading to stabilize.[8]

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Safety and Handling

This compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[5] Standard laboratory safety protocols should be followed.

-

Handling: Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and appropriate lab clothing.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5][9]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is a compound of significant interest in medicinal and agricultural chemistry. A thorough understanding of its physicochemical properties, particularly its tautomeric nature and solubility, is essential for its effective use as a synthetic intermediate. The data and protocols outlined in this guide serve as a critical resource for researchers leveraging this compound in the development of novel, high-value molecules.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 54326-16-8 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

Spectroscopic Data Analysis of 5-Chloro-2-hydroxypyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data analysis of 5-Chloro-2-hydroxypyrimidine. Designed for researchers, scientists, and professionals in drug development, this document details predicted NMR data, standardized experimental protocols for data acquisition, and a visual workflow for the analysis process.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived and published NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. This data has been generated using online NMR prediction tools, which employ algorithms such as HOSE- and linear models based on extensive spectral databases.[1] It is important to note that while these predictions are valuable for preliminary analysis, experimental verification is essential for definitive structural elucidation.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4/H-6 | 8.5 - 8.9 | Doublet | 2.0 - 3.0 |

| OH | Variable | Broad Singlet | N/A |

| NH | Variable | Broad Singlet | N/A |

Note: The chemical shifts of protons attached to heteroatoms (OH, NH) are highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-2 | 157 - 162 |

| C-4/C-6 | 155 - 160 |

| C-5 | 120 - 130 |

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality NMR spectra of pyrimidine derivatives like this compound.

Sample Preparation for ¹H and ¹³C NMR

-

Sample Weighing and Dissolution : Accurately weigh 5-10 mg of purified this compound and transfer it to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. Ensure the sample is fully dissolved, using vortexing or sonication if necessary.[2]

-

Filtration and Transfer : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[2]

-

Final Steps : Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

1D NMR Data Acquisition

-

¹H NMR Spectroscopy :

-

Instrument Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters : Utilize a standard proton pulse program. Set the spectral width to encompass the expected chemical shift range (e.g., 0-12 ppm). The number of scans can be adjusted based on the sample concentration, typically ranging from 8 to 64. A relaxation delay of 1-2 seconds is generally sufficient.

-

Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at approximately 2.50 ppm).

-

-

¹³C NMR Spectroscopy :

-

Instrument Setup : The same sample and initial setup can be used.

-

Acquisition Parameters : Employ a standard carbon pulse program with proton decoupling. The spectral width should be set to cover the expected range for carbon signals (e.g., 0-180 ppm). A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Processing : Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, and referencing to the solvent signal (e.g., DMSO-d₆ at approximately 39.52 ppm).

-

2D NMR Data Acquisition (for Structural Confirmation)

-

¹H-¹H COSY (Correlation Spectroscopy) :

-

Purpose : To identify protons that are coupled to each other.

-

Sample Preparation : A slightly more concentrated sample (10-20 mg) is recommended.[2]

-

Acquisition : Use a standard COSY pulse sequence. The spectral widths in both dimensions are set based on the 1D ¹H spectrum.

-

Analysis : Cross-peaks in the 2D spectrum indicate correlations between coupled protons.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) :

-

Purpose : To identify which protons are directly attached to which carbons.

-

Acquisition : Requires a pulse sequence that transfers magnetization from protons to directly bonded carbons.

-

Analysis : Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic data analysis of a compound like this compound.

Caption: Workflow for NMR Spectroscopic Data Analysis.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-hydroxypyrimidine. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on its predicted solubility profile based on physicochemical principles and offers a detailed experimental protocol for its precise determination.

Introduction to this compound

This compound is a halogenated pyrimidine derivative with the chemical formula C₄H₃ClN₂O. It serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a polar hydroxyl group, nitrogen atoms capable of hydrogen bonding, and a nonpolar chloropyrimidine ring, results in a nuanced solubility profile. Understanding its solubility in different solvents is critical for reaction optimization, purification, formulation development, and assessing its potential bioavailability.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | Capable of hydrogen bonding, but the overall nonpolar character of the chloropyrimidine ring limits solubility. |

| Methanol, Ethanol | Medium | The alkyl portion of the alcohol can interact with the nonpolar ring, while the hydroxyl group interacts with the polar functionalities of the solute. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds, effectively solvating both polar and nonpolar parts of the molecule. |

| Acetone | Medium | A moderately polar solvent that can engage in dipole-dipole interactions. | |

| Acetonitrile | Low to Medium | Less polar than acetone and DMSO, offering moderate solvating power. | |

| Nonpolar | Toluene, Hexane | Low | The molecule's polarity from the hydroxyl and pyrimidine nitrogen groups limits its interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM) | Low to Medium | The chlorine atom on the solute may offer some favorable interaction with the chlorinated solvent. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, the shake-flask method is a reliable and widely used technique.[1][2][3][4] This method involves equilibrating an excess amount of the solid compound in a chosen solvent at a controlled temperature and then quantifying the concentration of the dissolved solute in the supernatant.

3.1. Materials and Equipment

-

Compound: this compound (high purity, >99%)

-

Solvents: A range of analytical grade solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile)

-

Equipment:

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaking incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

3.2. Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a vial. The key is to have undissolved solid remaining after equilibration to ensure the solution is saturated.

-

Accurately add a known volume of the selected solvent (e.g., 2 mL) to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A typical period is 24 to 48 hours.[2] A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Processing:

-

After equilibration, remove the vials and let them stand at the same temperature to allow the excess solid to sediment.

-

To further separate the solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve.[5][6]

-

Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

An In-depth Technical Guide on the Thermal Degradation Analysis of 5-Chloro-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a comprehensive overview of the principles and methodologies for the thermal degradation analysis of 5-Chloro-2-hydroxypyrimidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the quantitative data, degradation pathways, and their interpretations presented herein are hypothetical and for illustrative purposes only . This document is intended to serve as a framework for conducting and interpreting future experimental studies.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including antiviral and antibacterial agents.[1] Its chemical structure, featuring both a chloro and a hydroxy group, enhances its reactivity, making it a valuable building block in pharmaceutical and agrochemical research.[1]

Understanding the thermal stability and degradation profile of this compound is paramount for ensuring its safe handling, storage, and application in various manufacturing processes. Thermal degradation can lead to the formation of potentially hazardous byproducts and a reduction in the purity and efficacy of the final product. This guide provides a detailed framework for the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), outlines a hypothetical degradation pathway, and presents illustrative data to guide researchers in their investigations.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClN₂O | [2][3][4] |

| Molecular Weight | 130.53 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid | [5] |

| Melting Point | 237-238 °C (with decomposition) | [2][6] |

| pKa | 7.62 ± 0.10 (Predicted) | [6] |

| Solubility | Sparingly soluble in water | [4] |

Experimental Protocols

The following protocols describe standard methods for conducting the thermogravimetric and differential scanning calorimetry analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation and Materials:

-

Thermogravimetric Analyzer: A calibrated TGA instrument.

-

Sample Pans: Platinum or alumina pans.

-

Purge Gas: High-purity nitrogen (99.999%).

-

Sample: this compound, in a fine powder form.

Methodology:

-

Instrument Setup: Start the TGA instrument and allow it to stabilize.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a tared TGA pan.

-

TGA Method Parameters:

-

Temperature Program:

-

Initial Temperature: 30 °C

-

Heating Rate: 10 °C/min

-

Final Temperature: 600 °C

-

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

-

Data Acquisition: Initiate the TGA run and record the mass loss as a function of temperature. The derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, and decomposition, and to measure the enthalpy changes associated with these events.

Instrumentation and Materials:

-

Differential Scanning Calorimeter: A calibrated DSC instrument.

-

Sample Pans: Hermetically sealed aluminum pans.

-

Reference Pan: An empty, hermetically sealed aluminum pan.

-

Purge Gas: High-purity nitrogen (99.999%).

-

Sample: this compound, in a fine powder form.

Methodology:

-

Instrument Setup: Start the DSC instrument and allow it to stabilize.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.

-

DSC Method Parameters:

-

Temperature Program:

-

Initial Temperature: 30 °C

-

Heating Rate: 10 °C/min

-

Final Temperature: 350 °C

-

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

-

Data Acquisition: Place the sample and reference pans in the DSC cell. Initiate the temperature program and record the heat flow as a function of temperature.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data from TGA and DSC analyses of this compound.

Hypothetical Thermogravimetric Analysis (TGA) Data

Table 2: Hypothetical TGA Data for this compound

| Decomposition Step | Temperature Range (°C) | Tpeak (DTG) (°C) | Mass Loss (%) | Hypothetical Lost Fragments |

| Step 1 | 235 - 290 | 265 | ~28% | HCl (Hydrogen Chloride) |

| Step 2 | 290 - 450 | 380 | ~40% | C₂H₂N₂, CO |

| Step 3 | 450 - 600 | 520 | ~10% | Further fragmentation |

| Residue | > 600 | - | ~22% | Carbonaceous residue |

Hypothetical Differential Scanning Calorimetry (DSC) Data

Table 3: Hypothetical DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Endotherm 1 | 237 | 242 | 150 | Melting concurrent with initial decomposition |

| Exotherm 1 | 260 | 275 | -250 | Major decomposition event |

| Exotherm 2 | 370 | 390 | -180 | Secondary decomposition/rearrangement |

Interpretation and Discussion

Thermal Stability

Based on the hypothetical TGA data, this compound exhibits thermal stability up to approximately 235 °C, which aligns with its reported melting point with decomposition. The initial mass loss event, commencing around this temperature, suggests that melting and decomposition are coupled processes.

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound is proposed to occur in multiple stages. The presence of chloro and hydroxyl groups on the pyrimidine ring suggests several potential degradation routes.

Step 1: Initial Decomposition (Dehydrochlorination) The first and most significant decomposition step, observed between 235-290 °C, is hypothesized to be the elimination of hydrogen chloride (HCl). This is a common thermal degradation pathway for chlorinated organic compounds. The loss of HCl would result in the formation of a highly reactive intermediate.

Step 2: Ring Fragmentation Following the initial loss of HCl, the pyrimidine ring is expected to become unstable and undergo fragmentation. This second stage of mass loss, occurring between 290-450 °C, could involve the cleavage of the C-N and C-C bonds within the ring, leading to the evolution of smaller gaseous products such as carbon monoxide (CO) and fragments containing C₂H₂N₂.

Step 3: Further Decomposition At higher temperatures (450-600 °C), the remaining material likely undergoes further fragmentation and charring, leading to a stable carbonaceous residue.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the thermal degradation analysis of this compound. The presented experimental protocols for TGA and DSC are standard methodologies that can be readily applied to obtain empirical data. The hypothetical data and proposed degradation pathway serve as a starting point for the interpretation of future experimental results. A thorough understanding of the thermal behavior of this compound is essential for its safe and effective use in research and development, particularly in the pharmaceutical industry. It is strongly recommended that experimental studies be conducted to validate and refine the information presented in this guide.

References

- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 4. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Historical Synthesis of 5-Chloro-2-hydroxypyrimidine

This technical guide provides a detailed overview of the core historical methods for the synthesis of 5-Chloro-2-hydroxypyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, comparative data, and visual representations of the synthetic pathways.

Method 1: Direct Chlorination of 2-Hydroxypyrimidine

One of the most direct historical approaches to synthesizing this compound is the electrophilic chlorination of the parent 2-hydroxypyrimidine molecule. This method typically employs a chlorinating agent such as N-chlorosuccinimide (NCS) to introduce a chlorine atom at the C5 position of the pyrimidine ring.

Caption: Direct chlorination of 2-hydroxypyrimidine using NCS.

Experimental Protocol

This protocol is adapted from a procedure described in the Journal of Medicinal Chemistry.[2]

-

Reaction Setup: To a solution of 2-hydroxypyrimidine in a solvent mixture of dichloromethane and acetic acid, add N-chlorosuccinimide (NCS).

-

Reaction Conditions: The reaction is conducted under an inert atmosphere. The temperature is maintained and gradually increased from 20°C to 120°C.

-

Monitoring: The progress of the reaction is monitored by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield the final this compound.

Method 2: Ring Formation via Condensation

Another fundamental approach involves constructing the pyrimidine ring from acyclic precursors. This method utilizes the condensation reaction between urea and a suitable three-carbon electrophile, in this case, 2-chloromalonaldehyde.

References

In-Depth Technical Guide: 5-Chloro-2-hydroxypyrimidine (CAS 54326-16-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxypyrimidine (CAS 54326-16-8), a key intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, safety information, synthesis protocols, and its significant role in the development of novel therapeutics, particularly as a precursor for Phosphodiesterase 10A (PDE10A) inhibitors.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by a chlorine atom at the 5th position and a hydroxyl group at the 2nd position of the pyrimidine ring. It primarily exists in the more stable 2-pyridone tautomeric form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 54326-16-8 | [1][2][3] |

| Molecular Formula | C₄H₃ClN₂O | [1][2][3] |

| Molecular Weight | 130.53 g/mol | [2][3] |

| Appearance | Off-white to pale yellow solid/crystals | [1][3] |

| Melting Point | 237-238 °C (decomposes) | |

| pKa (Predicted) | 7.62 ± 0.10 | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Purity (Commercially Available) | ≥ 99% (HPLC) | [3] |

| Storage | Store in a cool (2-8°C), dry place in a tightly sealed container. | [1] |

Table 2: Predicted Physicochemical Data

| Property | Value | Reference(s) |

| ACD/LogP | -1.43 | [1] |

| Polar Surface Area | 32.67 Ų | [1] |

| # of Hydrogen Bond Acceptors | 3 | [1] |

| # of Hydrogen Bond Donors | 1 | [1] |

| # of Freely Rotating Bonds | 0 | [1] |

| Index of Refraction | 1.632 | [1] |

| Molar Refractivity | 29.98 cm³ | [1] |

| Molar Volume | 84 cm³ | [1] |

Spectral Data

Synthesis

A common laboratory-scale synthesis of this compound involves the chlorination of 2-hydroxypyrimidine.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

2-Hydroxypyrimidine

-

N-Chlorosuccinimide (NCS)

-

Acetic Acid

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 2-hydroxypyrimidine in a mixture of dichloromethane and acetic acid, add N-chlorosuccinimide portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Note: This is a generalized procedure. Researchers should consult relevant literature for specific reaction conditions and scale.

Applications in Drug Discovery and Development

This compound is a crucial building block in the synthesis of various pharmaceutical compounds, particularly antiviral and anticancer agents.[3] Its most notable application is as a key intermediate in the development of Phosphodiesterase 10A (PDE10A) inhibitors.[4]

Role as an Intermediate for PDE10A Inhibitors

PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling.[5][6] It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition.[7] Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which can modulate neuronal activity.[6] This has made PDE10A an attractive target for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease.[5][6]

This compound serves as a starting material for the synthesis of the core structures of many potent and selective PDE10A inhibitors.

Signaling Pathway

The inhibition of PDE10A by compounds derived from this compound has a significant impact on downstream signaling pathways, particularly in striatal neurons.

In the striatum, dopamine binding to D1 receptors activates adenylyl cyclase, leading to the production of cAMP.[7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, ultimately modulating neuronal excitability.[8] PDE10A acts as a key regulator in this pathway by hydrolyzing cAMP to AMP, thus terminating the signal.[9] By inhibiting PDE10A, compounds synthesized from this compound prevent the degradation of cAMP, leading to sustained PKA activation and enhanced downstream signaling.[8]

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory tract irritation.[10]

Table 3: Hazard and Precautionary Statements

| GHS Classification | Statement |

| Hazard Statement(s) | H302: Harmful if swallowed. |

| Precautionary Statement(s) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P317: IF SWALLOWED: Get medical help. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling this compound.

Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of a wide range of biologically active molecules. Its role as a precursor to potent PDE10A inhibitors highlights its importance in the development of novel therapeutics for neurological and psychiatric disorders. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for researchers and drug development professionals working with this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 54326-16-8 [chemicalbook.com]

- 5. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]

- 8. jneurosci.org [jneurosci.org]

- 9. PDE10A - Wikipedia [en.wikipedia.org]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes: Synthesis of Antiviral Nucleoside Analogs from 5-Chloro-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxypyrimidine, also known as 5-chlorouracil, is a pivotal starting material in the synthesis of a variety of nucleoside analogs with significant antiviral properties. The presence of the chloro substituent at the 5-position of the pyrimidine ring offers a versatile handle for chemical modifications, enabling the development of compounds that can effectively inhibit the replication of both DNA and RNA viruses.

The primary mechanism of action for antiviral drugs derived from this compound involves their role as nucleoside mimics. Following cellular uptake, these synthetic analogs are metabolized to their active triphosphate forms. These triphosphates can then be recognized by viral polymerases and incorporated into the nascent viral DNA or RNA chains. This incorporation event leads to premature chain termination or results in a non-functional viral genome, thereby arresting the viral replication cycle. The therapeutic efficacy of these compounds often arises from their selective recognition and utilization by viral polymerases over host cell polymerases, or their preferential activation by virus-specific enzymes such as thymidine kinase.

This document provides detailed application notes on the synthesis of a potent antiviral acyclic nucleoside analog starting from a this compound precursor. It includes a summary of its antiviral activity, comprehensive experimental protocols, and visualizations of the synthetic pathway and mechanism of action.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and associated cytotoxicity are critical parameters in the evaluation of potential drug candidates. The following table summarizes the in vitro activity of a representative acyclic nucleoside analog, 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil , synthesized from a 5-chlorouracil precursor.

| Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | Duck Hepatitis B Virus (DHBV) | DNA Assay | 0.31 - 1.55 | >100 | >64.5 |

| 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil | Human Cytomegalovirus (HCMV) | Plaque Reduction | 3.1 | >100 | >32.2 |

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that results in 50% death of host cells. The Selectivity Index indicates the therapeutic window of the compound.

Experimental Protocols

The synthesis of antiviral nucleoside analogs from this compound is a multi-step process. Below are the key experimental protocols for the synthesis of the target compound, 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil , and for the evaluation of its antiviral activity.

Protocol 1: Synthesis of 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil

This synthesis involves the initial preparation of a 5-vinyluracil derivative, followed by the attachment of the acyclic side chain, and subsequent modification of the vinyl group.

Step 1: Synthesis of 5-Vinyluracil (Starting from 5-Chlorouracil)

-

Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling) of 5-chlorouracil with a vinylating agent (e.g., vinyltributylstannane or vinylboronic acid).

-

Reagents and Conditions: 5-chlorouracil, vinylating agent, palladium catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., DMF or toluene), and base (if required for Suzuki coupling). The reaction is typically carried out under an inert atmosphere at elevated temperatures.

-

Work-up and Purification: After completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: N1-Alkylation with the Acyclic Side Chain

-

Reaction: Silylation of 5-vinyluracil followed by coupling with the appropriate acyclic side chain synthon.

-

Reagents and Conditions: 5-vinyluracil is first silylated with a silylating agent like hexamethyldisilazane (HMDS) to increase its solubility and reactivity. The silylated derivative is then reacted with the protected acyclic side chain synthon (e.g., 2-(acetoxymethyl)-4-(p-toluenesulfonyloxy)butyl acetate) in the presence of a base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF).

-

Deprotection: The protecting groups on the side chain (e.g., acetyl groups) are removed by treatment with a base such as sodium methoxide in methanol.

Step 3: Azidochlorination of the Vinyl Group

-

Reaction: Addition of chlorine azide (ClN₃) across the double bond of the 5-vinyl group.

-

Reagents and Conditions: The 5-vinyluracil nucleoside analog is treated with a source of chlorine azide, which can be generated in situ from sodium azide and a chlorinating agent (e.g., N-chlorosuccinimide) in a suitable solvent like DMF. The reaction is typically performed at room temperature.

-

Purification: The final product, 1-[4-Hydroxy-3-(hydroxymethyl)-1-butyl]-5-(1-azido-2-chloroethyl)uracil, is purified by column chromatography.

Protocol 2: Plaque Reduction Assay for Antiviral Activity (e.g., against HCMV)

This assay determines the concentration of the compound required to reduce the number of viral plaques by 50%.

-

Cell Seeding: Plate a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in 6-well or 12-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

-

Virus Infection: Infect the confluent cell monolayers with the virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: After viral adsorption, remove the inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay and Incubation: Add an overlay medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread to adjacent cells. Incubate the plates for a period sufficient for plaque formation (typically 5-10 days for HCMV).

-

Plaque Visualization and Counting: Fix the cells with a fixative like methanol and stain with a staining solution such as crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the compound on the viability of the host cells.

-

Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Mandatory Visualizations

Caption: Synthetic workflow for an antiviral acyclic nucleoside analog.

Caption: General mechanism of action for nucleoside analog antivirals.

Application Notes: 5-Chloro-2-hydroxypyrimidine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a multitude of kinase inhibitors. Its structural similarity to the purine core of ATP allows for competitive binding within the kinase ATP-binding site. 5-Chloro-2-hydroxypyrimidine, and its close chemical relatives like 2,4-dichloropyrimidines, are versatile starting materials for synthesizing a diverse array of potent and selective kinase inhibitors. The strategic placement of chloro- and hydroxyl- groups provides reactive handles for key chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions enable the systematic functionalization of the pyrimidine ring to achieve high-potency inhibition of key kinases implicated in diseases like cancer.

This document provides detailed application notes and protocols for the use of chloropyrimidine derivatives in the synthesis of kinase inhibitors, focusing on Aurora Kinase and Phosphoinositide 3-kinase δ (PI3Kδ) inhibitors.

Key Applications in Kinase Inhibitor Synthesis

Chlorinated pyrimidines are instrumental in building the core structures of inhibitors targeting several important kinase families:

-

Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, particularly during mitosis. Their overexpression is linked to various cancers.[1] Pyrimidine-based inhibitors, such as Alisertib (MLN8237), have shown significant promise in clinical trials.[2]

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism. The δ isoform (PI3Kδ) is highly expressed in immune cells, making it a key target for inflammatory and autoimmune diseases, as well as hematological malignancies.[3]

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is essential for mediating immune responses and cell growth. Dysregulation of this pathway is associated with myeloproliferative neoplasms and inflammatory diseases. AZD1480 is an example of a potent JAK2 inhibitor built around a pyrimidine core.[4]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinases: The EGFR signaling pathway is a major driver in many cancers. Pyrimidine-containing derivatives are a significant class of EGFR tyrosine kinase inhibitors (TKIs).[5]

Data Presentation: Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized from pyrimidine precursors.

Table 1: Aurora Kinase Inhibitor Activity

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Reference |

|---|---|---|---|---|---|

| Compound 13 | Aurora A | 38.6 ± 7.0 | NCI-H524 (SCLC) | 3.36 | [6] |

| Alisertib (MLN8237) | Aurora A | 1.2 | Multiple | - | [2] |

| Barasertib (AZD1152) | Aurora B | 0.37 | Multiple | - | [2] |

| AMG-900 | Aurora A, B, C | 5, 4, 1 | Multiple | 0.7 - 5.3 | [7] |

| Compound 38j | Aurora A, B | 7.1, 25.7 | U937 (Leukemia) | 12 | [2] |

| Compound 12a | Aurora A, B | 309, 293 | HCT-116 | 1310 |[8] |

Table 2: PI3Kδ Inhibitor Activity

| Compound | Target Kinase | IC50 (nM) | α/δ Selectivity | β/δ Selectivity | γ/δ Selectivity | Reference |

|---|---|---|---|---|---|---|

| CPL302253 (54) | PI3Kδ | 2.8 | - | - | - | [3] |

| CPL302415 (6) | PI3Kδ | 18 | 79 | 1415 | 939 | [9] |

| Compound A1 | PI3Kδ | <1 | >1000 | >1000 | >1000 | [5] |

| Compound A5 | PI3Kδ | <1 | >1000 | >1000 | >1000 | [5] |

| Compound A7 | PI3Kδ | <1 | >1000 | >1000 | >1000 |[5] |

Experimental Protocols

The following protocols provide generalized methodologies for the key chemical transformations used to synthesize kinase inhibitors from chloropyrimidine precursors. The synthesis of an Aurora kinase inhibitor from a dichloropyrimidine is presented as a representative example.

Protocol 1: Sequential Nucleophilic Aromatic Substitution (SNAr) for Aurora Kinase Inhibitor Synthesis

This protocol describes a common strategy for synthesizing 2,4-diaminopyrimidine-based kinase inhibitors, adapted from the synthesis of pyrimidine-based Aurora A kinase inhibitors.[6] The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring allows for sequential and regioselective substitutions.

Materials:

-

2,4-Dichloropyrimidine derivative (e.g., 2,4-dichloro-5-bromopyrimidine)

-

Primary or secondary amine (First nucleophile, e.g., 3-amino-5-methylpyrazole)

-

Second amine (e.g., (S)-3-aminopyrrolidine derivative)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Solvent (e.g., Isopropanol, 1-Pentanol, or Tetrahydrofuran (THF))

Procedure:

-

First Substitution (C4 Position):

-

Dissolve the 2,4-dichloropyrimidine derivative (1.0 eq) in a suitable solvent (e.g., THF).

-

Add the first amine nucleophile (1.0-1.2 eq) and a base such as TEA (1.5 eq).

-

Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the mixture under reduced pressure. Purify the resulting 2-chloro-4-aminopyrimidine intermediate by flash column chromatography.

-

-

Second Substitution (C2 Position):

-

Dissolve the purified 2-chloro-4-aminopyrimidine intermediate (1.0 eq) in a higher-boiling solvent (e.g., 1-pentanol).

-

Add the second amine nucleophile (1.1-1.3 eq) and a base such as DIPEA (1.5-2.0 eq).

-

Heat the reaction mixture to a higher temperature (e.g., 120-140 °C) for 2-6 hours.

-

Monitor the reaction for the consumption of the starting material.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by filtration and purify by flash column chromatography to yield the final 2,4-diaminopyrimidine product.

-

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of a chloropyrimidine with an arylboronic acid, a key step in the synthesis of many kinase inhibitors, including PI3Kδ inhibitors.[3][10]

Materials:

-

Chloropyrimidine derivative (e.g., 6-chloropyrimidin-4-ol or 5-chloro-pyrazolo[1,5-a]pyrimidine derivative) (1.0 eq)

-

Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand like SPhos) (0.02-0.05 eq)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)

-

Degassed Anhydrous Solvent System (e.g., 1,4-Dioxane/Water, Toluene, or Dimethoxyethane (DME))

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or microwave vial, add the chloropyrimidine derivative, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

-

-

Inert Atmosphere:

-

Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

-

Solvent Addition:

-

Add the degassed solvent system via syringe. A typical concentration is 0.1-0.5 M.

-

-

Reaction:

-

Place the sealed flask in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C).

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

-

Purification:

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to obtain the desired C-C coupled product.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Simplified Aurora Kinase signaling pathway in mitosis and point of inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Coupling of 5-Chloro-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-hydroxypyrimidine with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of 5-aryl-2-hydroxypyrimidine scaffolds, which are key components in a wide array of biologically active molecules and are of significant interest in drug discovery and development.

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The functionalization of the pyrimidine ring allows for the fine-tuning of the physicochemical and pharmacological properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.

This compound is a valuable building block for the synthesis of novel substituted pyrimidines. The introduction of an aryl group at the 5-position can significantly impact the biological activity of the resulting molecule. However, the Suzuki coupling of chloropyrimidines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Furthermore, the presence of the 2-hydroxyl group, which exists in tautomeric equilibrium with its pyrimidinone form, can influence the reaction's outcome and may necessitate a protection strategy for optimal results. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond.

General Reaction:

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is dependent on several critical parameters that can be optimized to achieve the desired outcome.

-

Palladium Catalyst: The choice of the palladium source is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more advanced catalyst systems are often required for the coupling of less reactive aryl chlorides. Buchwald's dialkylbiaryl phosphine ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are known to be highly effective for such challenging substrates.

-

Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For chloropyrimidines, bulky, electron-rich phosphine ligands such as XPhos and S-Phos can significantly improve reaction rates and yields.

-

Base: A base is required to activate the boronic acid for the transmetalation step. A variety of inorganic bases can be used, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the specific substrates and solvent system.

-

Solvent: Anhydrous, degassed solvents are essential for optimal results. Common solvents for Suzuki coupling reactions include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF), often in combination with water.

-

Hydroxyl Group Protection: The 2-hydroxyl group of this compound can be acidic and may interfere with the catalytic cycle. Protecting the hydroxyl group as a methyl ether (methoxy) or a benzyl ether (benzyloxy) can improve solubility and lead to cleaner reactions and higher yields. The protecting group can be removed in a subsequent step if the free hydroxyl is required.

Data Presentation

| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a common starting point. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[1] |

| Ligand | PPh₃ (if not using Pd(PPh₃)₄) or dppf (with catalyst) | For the less reactive C-Cl bond, more advanced ligands like XPhos or SPhos may be necessary. |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | K₂CO₃ is a widely used base. K₃PO₄ is stronger and can be beneficial. Cs₂CO₃ is often used for challenging couplings.[1] |

| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is common. The solvent should be degassed.[1] |

| Temperature | 80-110 °C | Higher temperatures are often required for the coupling of aryl chlorides.[1] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the catalyst from oxidation. |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. This protocol is a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask or vial, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.5 M.

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-aryl-2-hydroxypyrimidine.

Note on Hydroxyl Protection: If the above protocol results in low yields or side products, consider protecting the 2-hydroxyl group as a methoxy or benzyloxy ether prior to the Suzuki coupling. The deprotection can be carried out after the C-C bond formation.

Mandatory Visualization

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of paramount importance in medicinal chemistry and materials science.[1][2][3] The synthesis of aminated pyrimidines is of particular interest as the pyrimidine scaffold is a key component in a multitude of biologically active molecules, including kinase inhibitors.[2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of a challenging substrate, 5-chloro-2-hydroxypyrimidine.

The presence of the 2-hydroxy group on the pyrimidine ring introduces specific challenges that must be addressed for a successful coupling reaction. These challenges include:

-

Tautomerism: 2-Hydroxypyrimidine exists in equilibrium with its pyridone tautomer. This tautomerism can affect the electronic properties of the substrate and its interaction with the palladium catalyst.

-

Ligand Poisoning: The nitrogen atoms and the hydroxyl group of the pyrimidine ring can potentially coordinate to the palladium center, acting as a ligand and inhibiting the catalytic cycle.[4]

-

Substrate and Product Solubility: The polarity of the hydroxy-functionalized pyrimidine may influence its solubility and that of the resulting product in common organic solvents used for Buchwald-Hartwig reactions.

-

Competing Reactions: Under certain conditions, nucleophilic aromatic substitution (SNAr) can compete with the palladium-catalyzed amination, particularly with highly activated substrates.[5]

Careful selection of the palladium precatalyst, ligand, base, and solvent is crucial to overcome these challenges and achieve high yields of the desired aminated product. Bulky, electron-rich phosphine ligands are often employed to promote the desired reactivity and prevent catalyst deactivation.[6]

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound based on literature precedents for similar challenging heteroaryl chlorides. Optimization of these conditions may be necessary for specific amine coupling partners.

Table 1: Recommended Catalytic Systems

| Palladium Precatalyst | Ligand | Catalyst Loading (mol%) | Notes |

| Pd₂(dba)₃ | Xantphos | 1-5 | A versatile system for a broad range of amines.[7] |

| Pd(OAc)₂ | BrettPhos | 1-3 | Particularly effective for primary amines and substrates with functional groups.[8] |

| Pd(OAc)₂ | RuPhos | 1-3 | Generally preferred for secondary amines.[8] |

| [Pd(cinnamyl)Cl]₂ | t-BuXPhos | 1-3 | A robust system for challenging heteroaryl chlorides. |

Table 2: Recommended Bases and Solvents

| Base | Base Loading (equiv.) | Solvent | Temperature (°C) | Notes |

| K₂CO₃ | 1.5-2.0 | Dioxane or Toluene | 80-120 | A weaker base, compatible with many functional groups.[8] |

| Cs₂CO₃ | 1.5-2.0 | Dioxane or Toluene | 80-120 | A stronger inorganic base that can be effective when K₂CO₃ is not.[2] |

| NaOt-Bu | 1.2-1.5 | Toluene | 80-110 | A strong base, use with caution if the amine is base-sensitive. |

| LiHMDS | 1.5-2.0 | THF or Toluene | 60-100 | Offers good proton tolerance, which may be beneficial with the hydroxyl group.[8][9] |

| DBU | 2.0 | Dioxane or MeCN/Toluene | 100-140 | A soluble organic base that can be advantageous in certain systems.[7] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound. This protocol is a general guideline and may require optimization for specific amines.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, see Table 1)

-

Phosphine ligand (e.g., Xantphos, see Table 1)

-

Base (e.g., K₂CO₃, see Table 2)

-

Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

-

Reagent Addition: Add the anhydrous, degassed solvent to the reaction vessel, followed by the amine.

-

Reaction Execution:

-

Conventional Heating: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-120 °C) with vigorous stirring.[2]

-

Microwave Irradiation: If using a microwave vial, seal it and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[2]

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional organic solvent.

-

Wash the combined filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 5-amino-2-hydroxypyrimidine derivative.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of Herbicides Using 5-Chloro-2-hydroxypyrimidine

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in the development of modern herbicides due to their diverse mechanisms of action and tunable chemical properties. Among the various pyrimidine-based starting materials, 5-Chloro-2-hydroxypyrimidine serves as a versatile precursor for the synthesis of several classes of herbicidally active compounds. Its reactivity at the chloro and hydroxyl positions allows for the introduction of various pharmacophores, leading to the development of potent inhibitors of key plant enzymes.